

physical and chemical properties of 4-(Bromomethyl)-2,1,3-benzoxadiazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Bromomethyl)-2,1,3-benzoxadiazole

Cat. No.: B1334628

[Get Quote](#)

An In-depth Technical Guide to 4-(Bromomethyl)-2,1,3-benzoxadiazole

For: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Overview of the Physical, Chemical, and Application Properties of 4-(Bromomethyl)-2,1,3-benzoxadiazole

Executive Summary

4-(Bromomethyl)-2,1,3-benzoxadiazole, also known as 4-(bromomethyl)benzofurazan, is a heterocyclic organic compound featuring a benzoxadiazole core functionalized with a reactive bromomethyl group. This unique structure makes it a valuable intermediate in organic synthesis and a potent tool in chemical biology and materials science. The electron-withdrawing nature of the benzoxadiazole ring system enhances the reactivity of the bromomethyl group, making it highly susceptible to nucleophilic substitution. This property is widely exploited for the development of fluorescent probes, as the benzoxadiazole moiety can exhibit environmentally sensitive fluorescence, particularly upon conjugation to biomolecules. This guide provides a detailed overview of its properties, synthesis, and key applications, with a focus on experimental protocols and data presentation for a technical audience.

Physical and Chemical Properties

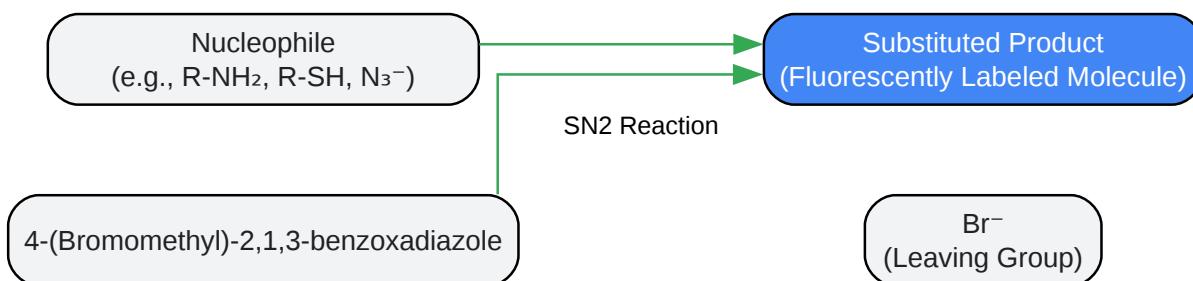
4-(Bromomethyl)-2,1,3-benzoxadiazole is typically a solid at room temperature.[\[1\]](#)[\[2\]](#) Its core structure consists of a benzene ring fused to an oxadiazole ring, a scaffold known for its unique electronic properties.[\[2\]](#)[\[3\]](#) The presence of the bromomethyl group makes it a versatile reagent for introducing the fluorescent benzoxadiazole moiety onto other molecules.[\[2\]](#)

Physical Data

The key physical properties of **4-(Bromomethyl)-2,1,3-benzoxadiazole** are summarized in the table below for quick reference.

Property	Value	Reference(s)
CAS Number	32863-30-2	[1] [2] [4] [5]
Molecular Formula	C ₇ H ₅ BrN ₂ O	[1] [2] [4] [5]
Molecular Weight	213.03 g/mol	[1] [4]
Appearance	Solid	[1] [2]
Melting Point	77-79 °C	[1]
Solubility	Data not available in cited sources. Generally soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Acetonitrile.	
Storage	Long-term storage recommendations vary; cool (2-8°C), dry, and dark conditions are advisable to prevent degradation.	[6]

Spectral Data


While specific spectral data sets for this compound were not found in the provided search results, the expected characteristics can be predicted based on its structure.

Spectrum Type	Expected Characteristics
¹ H NMR	Signals corresponding to the aromatic protons on the benzene ring (typically in the δ 7.0-8.5 ppm range) and a characteristic singlet for the benzylic methylene protons (-CH ₂ Br) (typically in the δ 4.5-5.0 ppm range).
¹³ C NMR	Resonances for the aromatic carbons and a distinct signal for the benzylic carbon.
IR Spectroscopy	Characteristic absorption bands for C-H aromatic stretching, C=C and C=N ring stretching, N-O stretching, and the C-Br stretching frequency.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight (213.03 g/mol), showing a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹ Br and ⁸¹ Br in ~1:1 ratio).

Chemical Reactivity and Synthesis

Reactivity Profile

The primary mode of reactivity for **4-(bromomethyl)-2,1,3-benzoxadiazole** is the nucleophilic displacement of the bromide ion.^[3] The electron-withdrawing benzoxadiazole ring polarizes the C-Br bond, making the methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.^[3] This reaction is the foundation for its use as a derivatization agent.

[Click to download full resolution via product page](#)

Diagram 1: Nucleophilic substitution reactivity of the title compound.

Synthesis and Purification Workflow

The synthesis of **4-(bromomethyl)-2,1,3-benzoxadiazole** typically starts with a suitable precursor, such as 4-methyl-2,1,3-benzoxadiazole, which undergoes radical bromination. The resulting crude product is then purified using standard laboratory techniques.

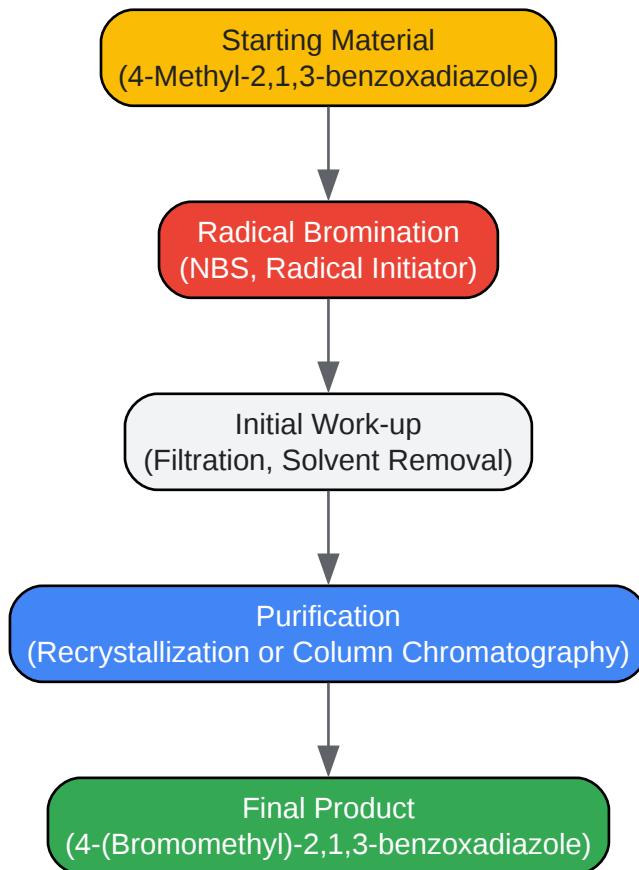

[Click to download full resolution via product page](#)

Diagram 2: General synthesis and purification workflow.

Experimental Protocol: Synthesis

This protocol describes a general method for the synthesis of **4-(bromomethyl)-2,1,3-benzoxadiazole** from 4-methyl-2,1,3-benzoxadiazole via radical bromination.

Materials:

- 4-methyl-2,1,3-benzoxadiazole
- N-Bromosuccinimide (NBS)
- 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide
- Carbon tetrachloride (CCl_4) or Acetonitrile (anhydrous)
- Inert gas (Argon or Nitrogen)

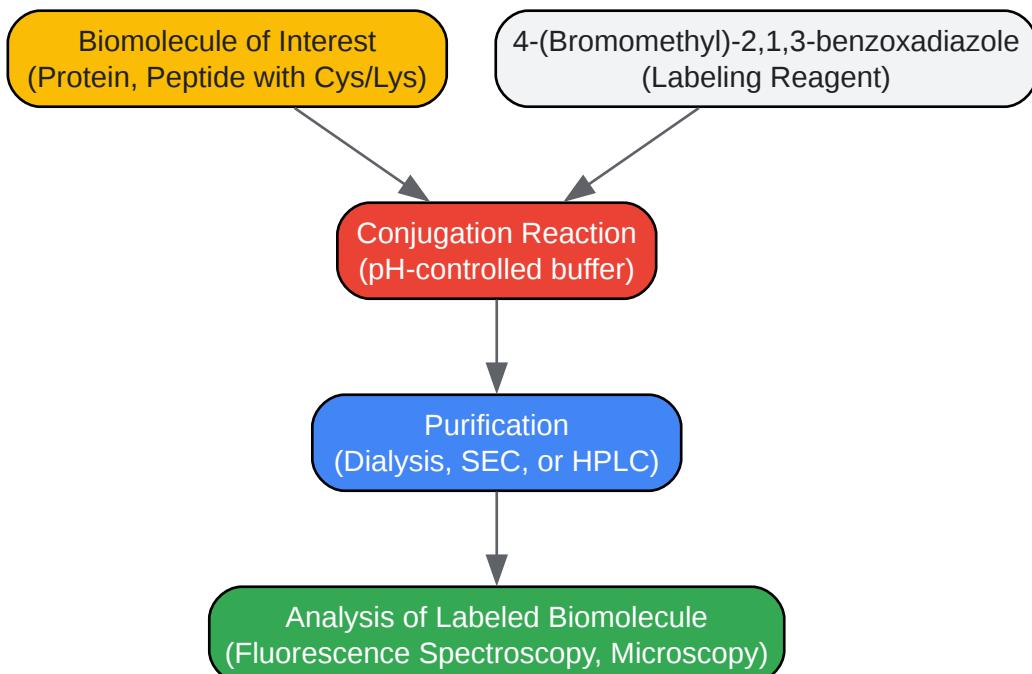
Procedure:

- **Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-2,1,3-benzoxadiazole (1.0 eq) in the chosen anhydrous solvent.
- **Inert Atmosphere:** Purge the system with an inert gas for 15-20 minutes to remove oxygen.
- **Reagent Addition:** Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of the radical initiator (e.g., AIBN, ~0.05 eq) to the solution.
- **Reaction:** Heat the mixture to reflux (the temperature will depend on the solvent) and maintain reflux for several hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- **Cooling:** Once the reaction is complete (consumption of starting material), cool the mixture to room temperature.

Experimental Protocol: Purification

Procedure:

- **Initial Work-up:** Cool the reaction mixture in an ice bath. The succinimide by-product will precipitate. Remove the solid by filtration.^[3]
- **Solvent Removal:** Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.^[3]


- Primary Purification (Recrystallization): Dissolve the crude solid in a minimum amount of a hot solvent mixture (e.g., ethyl acetate/hexane) and allow it to cool slowly to form crystals of the pure product.[3]
- Secondary Purification (Column Chromatography): If further purification is needed, subject the material to silica gel column chromatography. Elute with a non-polar to moderately polar solvent system (e.g., a gradient of hexane/ethyl acetate) to separate the product from any remaining impurities.[3]
- Final Isolation: Combine the pure fractions identified by TLC and evaporate the solvent to yield the final, pure solid product.[3]

Applications in Research and Drug Development

The benzoxadiazole scaffold is a well-known fluorophore used in the development of fluorescent probes.[3] Its derivatives are employed to label biomolecules, taking advantage of their environmentally sensitive emission properties.[3][7]

Fluorescent Labeling of Biomolecules

4-(Bromomethyl)-2,1,3-benzoxadiazole is an excellent reagent for fluorescently labeling molecules containing nucleophilic groups, such as thiols (cysteine residues in proteins) and amines (lysine residues or N-termini).[3][8] The parent compound is often weakly fluorescent, but upon covalent attachment to a biomolecule, its fluorescence properties can be significantly enhanced or shifted, providing a "turn-on" signal for detection.[7]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 32863-30-2 4-(Bromomethyl)-2,1,3-benzoxadiazole AKSci Y8733 [aksci.com]
- 2. CAS 32863-30-2: 4-(Bromomethyl)-2,1,3-benzoxadiazole [cymitquimica.com]
- 3. 4-(Bromomethyl)-2,1,3-benzoxadiazole | 32863-30-2 | Benchchem [benchchem.com]
- 4. 4-(BROMOMETHYL)-2,1,3-BENZOXADIAZOLE | CAS 32863-30-2 [matrix-fine-chemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 4-(BROMOMETHYL)-2,1,3-BENZOTHIADIAZOLE CAS#: 16405-99-5 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]

- 8. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- To cite this document: BenchChem. [physical and chemical properties of 4-(Bromomethyl)-2,1,3-benzoxadiazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1334628#physical-and-chemical-properties-of-4-bromomethyl-2-1-3-benzoxadiazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com